An In-depth Technical Guide to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
An In-depth Technical Guide to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, synthesis methodologies with mechanistic insights, and its significant applications, particularly in the realm of drug discovery.
Core Identification and Chemical Identity
6-Bromo-4-hydroxyquinoline-3-carboxylic acid is a substituted quinoline derivative. The presence of the bromine atom, a hydroxyl group, and a carboxylic acid function on the quinoline scaffold makes it a versatile intermediate for further chemical modifications.
The definitive Chemical Abstracts Service (CAS) number for this compound is 98948-95-9 .[1][2][3][4] This identifier is crucial for unambiguous identification in databases, publications, and commercial procurement.
Due to keto-enol tautomerism, this compound can also be named 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and both names are frequently used in the literature.[1][5]
Structural Representation & Key Identifiers
Below is a diagram illustrating the chemical structure of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.
Caption: Chemical structure of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug development. The key properties of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₃ | [1][2][3][4] |
| Molecular Weight | 268.06 g/mol | [1][2][3] |
| Appearance | Solid (likely powder or crystalline), Colorless to off-white | [3][6] |
| Solubility | Slightly soluble in water. Soluble in polar organic solvents like DMSO and DMF. | [2][6][7] |
| pKa (predicted) | Carboxylic acid: ~3-5; Phenolic-OH: ~9-11 | [6] |
| Melting Point | >300 °C | [8] |
| Boiling Point | Not available | |
| Density | 1.9±0.1 g/cm³ | [2] |
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions. A common and effective route involves the Gould-Jacobs reaction.
Workflow for a Typical Synthesis
Caption: Generalized workflow for the synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 6-bromo-4-hydroxy-3-quinolinecarboxylate
-
In a reaction vessel, combine 4-bromoaniline with diethyl ethoxymethylenemalonate.
-
Heat the mixture, typically at temperatures ranging from 100-140°C, to facilitate the condensation reaction and elimination of ethanol.
-
The resulting intermediate, diethyl (4-bromoanilino)methylenemalonate, is then added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to approximately 240-260°C to induce thermal cyclization. This step proceeds via an intramolecular electrophilic aromatic substitution.
-
Upon cooling, the product, ethyl 6-bromo-4-hydroxy-3-quinolinecarboxylate, precipitates and can be collected by filtration.
Step 2: Hydrolysis to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
-
Suspend the ethyl 6-bromo-4-hydroxy-3-quinolinecarboxylate from the previous step in an aqueous solution of a strong base, such as 10% potassium hydroxide or sodium hydroxide.[2]
-
Heat the mixture to reflux for several hours (typically 1-5 hours) to ensure complete hydrolysis of the ester.[2]
-
After cooling the reaction mixture, acidify it with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1.[2]
-
The desired product, 6-Bromo-4-hydroxyquinoline-3-carboxylic acid, will precipitate as a solid.
-
Collect the solid by filtration, wash with water to remove any residual salts, and dry to obtain the final product.[2]
Applications in Scientific Research and Drug Development
The 4-quinolone-3-carboxylic acid motif is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules.[9] 6-Bromo-4-hydroxyquinoline-3-carboxylic acid serves as a crucial intermediate in the synthesis of a variety of these compounds.[6]
Key Application Areas:
-
Anticancer Agents: The quinoline core is a key component of several anticancer drugs. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid can be utilized as a starting material to build more complex molecules that target various pathways involved in cancer progression.[6][10]
-
Antimalarial Drugs: The quinoline scaffold is famously associated with antimalarial agents like chloroquine. This bromo-substituted derivative provides a handle for the synthesis of novel antimalarial compounds.[10][11]
-
Antibacterial Agents: Derivatives of 4-quinolone-3-carboxylic acid are well-established as potent antibacterial agents (fluoroquinolones).[9]
-
Enzyme Inhibitors: The structural features of this compound make it an attractive starting point for the design of specific enzyme inhibitors.[11]
-
Materials Science: Due to its rigid, aromatic structure, it has potential applications in the development of materials with specific optical or electrical properties.[6]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.
-
Hazard Classification: It is classified as causing serious eye irritation.[1][2] Some sources also indicate it may be harmful if swallowed.[5][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
6-Bromo-4-hydroxyquinoline-3-carboxylic acid, with its CAS number 98948-95-9, is a valuable and versatile building block for chemists and pharmacologists. Its synthesis is well-established, and its utility in the creation of novel therapeutic agents and advanced materials is significant. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in research and development.
References
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Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. (n.d.). Retrieved January 8, 2026, from [Link]
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6-Bromo-4-Hydroxyquinoline-3-Carboxylic Acid - MySkinRecipes. (n.d.). Retrieved January 8, 2026, from [Link]
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6-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3) - PubChemLite. (n.d.). Retrieved January 8, 2026, from [Link]
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(PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
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6-Bromo-4-hydroxyquinoline-3-carboxylic acid - Amerigo Scientific. (n.d.). Retrieved January 8, 2026, from [Link]
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6-bromo-3-hydroxyquinoline-4-carboxylic acid (C10H6BrNO3) - PubChemLite. (n.d.). Retrieved January 8, 2026, from [Link]
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6-BROMO-3-HYDROXYQUINOLINE-4-CARBOXYLIC ACID - MySkinRecipes. (n.d.). Retrieved January 8, 2026, from [Link]
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8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]
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Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (n.d.). Retrieved January 8, 2026, from [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]
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Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]
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